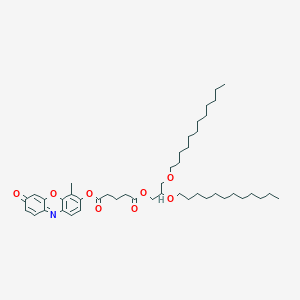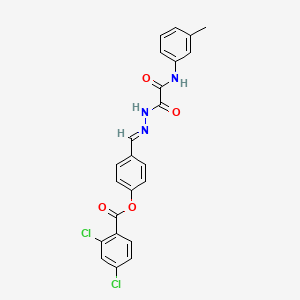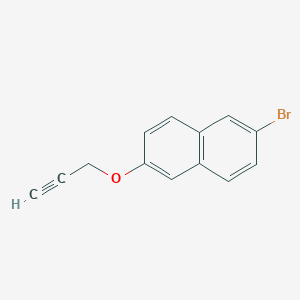
1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate is a chromogenic substrate for lipases. It is used in colorimetric methods to measure lipase activity. This compound produces a red-purple compound, methylresorufin, upon digestion by the lipase enzyme.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate involves the esterification of glutaric acid with 1,2-di-O-lauryl-rac-glycero-3-glutaric acid 6-methylresorufin ester. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar esterification processes, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate primarily undergoes hydrolysis reactions catalyzed by lipase enzymes. This hydrolysis results in the cleavage of ester bonds, producing free fatty acids and methylresorufin.
Common Reagents and Conditions
Reagents: Lipase enzymes, water, and buffer solutions.
Conditions: The reactions typically occur at physiological pH and temperature, mimicking biological conditions.
Major Products
The major products formed from the hydrolysis of this compound are free fatty acids and methylresorufin.
Applications De Recherche Scientifique
1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate is used extensively in scientific research, particularly in the following areas:
Chemistry: As a chromogenic substrate for studying lipase activity and enzyme kinetics.
Biology: In the detection and quantification of lipase activity in various biological samples.
Medicine: For diagnostic purposes, particularly in assays to measure pancreatic lipase activity in human serum.
Industry: In the development of biosensors and bioassays for detecting lipase activity in industrial processes.
Mécanisme D'action
The primary target of 1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate is the enzyme lipase. Lipases catalyze the hydrolysis of triacylglycerol ester linkages, converting them to free fatty acids and glycerol. The compound interacts with lipase enzymes by serving as a substrate, leading to the production of methylresorufin, which can be detected colorimetrically.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Di-O-lauryl-rac-glycero-3-glutaric acid 6-methylresorufin ester: A similar chromogenic substrate used for lipase activity assays.
Pentanedioic acid, 2,3-bis(dodecyloxy)propyl 4-methyl-3-oxo-3H-phenoxazin-7-yl ester: Another compound with similar applications in lipase activity detection.
Uniqueness
1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate is unique due to its specific interaction with lipase enzymes and the distinct colorimetric change it undergoes upon hydrolysis. This makes it a valuable tool in both research and industrial applications for detecting and quantifying lipase activity.
Propriétés
Formule moléculaire |
C45H69NO8 |
|---|---|
Poids moléculaire |
752.0 g/mol |
Nom IUPAC |
1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate |
InChI |
InChI=1S/C45H69NO8/c1-4-6-8-10-12-14-16-18-20-22-31-50-34-38(51-32-23-21-19-17-15-13-11-9-7-5-2)35-52-43(48)25-24-26-44(49)53-41-30-29-40-45(36(41)3)54-42-33-37(47)27-28-39(42)46-40/h27-30,33,38H,4-26,31-32,34-35H2,1-3H3 |
Clé InChI |
JEGLJLCZRAWOBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCC(COC(=O)CCCC(=O)OC1=C(C2=C(C=C1)N=C3C=CC(=O)C=C3O2)C)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049643.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid, AldrichCPR](/img/structure/B12049657.png)
![methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate](/img/structure/B12049658.png)
![(5E)-2-(4-ethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12049666.png)
![N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12049667.png)


![2-Amino-4-(1,3-benzodioxol-5-YL)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12049678.png)

![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12049685.png)



![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12049709.png)
